CysOx2

説明

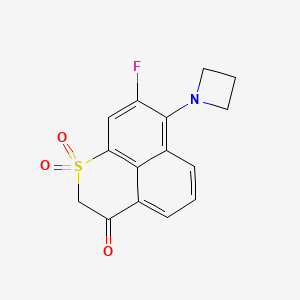

Structure

3D Structure

特性

分子式 |

C15H12FNO3S |

|---|---|

分子量 |

305.3 g/mol |

IUPAC名 |

10-(azetidin-1-yl)-11-fluoro-2,2-dioxo-2λ6-thiatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |

InChI |

InChI=1S/C15H12FNO3S/c16-11-7-13-14-9(12(18)8-21(13,19)20)3-1-4-10(14)15(11)17-5-2-6-17/h1,3-4,7H,2,5-6,8H2 |

InChIキー |

YLVJJWWBURJVJX-UHFFFAOYSA-N |

正規SMILES |

C1CN(C1)C2=C3C=CC=C4C3=C(C=C2F)S(=O)(=O)CC4=O |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of CysOx2 Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of CysOx2, a reaction-based fluorogenic probe designed for the specific detection of sulfenic acid, a critical post-translational modification involved in redox signaling and oxidative stress. We will delve into the chemical principles governing its fluorescence, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.

Core Mechanism: A Reaction-Based "Turn-On" System

This compound is a cell-permeable molecule that exhibits a significant increase in fluorescence upon reaction with sulfenic acid (R-SOH)[1]. This "turn-on" response is attributed to a specific chemical transformation within the probe's structure. The fundamental mechanism is rooted in the reaction between the nucleophilic C-2 atom of the phenaline-1,3-dione scaffold of this compound and the electrophilic sulfur atom of a sulfenic acid[2].

This covalent interaction shifts the keto-enol tautomeric equilibrium of the this compound molecule. In its native state, this compound exists predominantly in a non-fluorescent or weakly fluorescent enol form. The reaction with sulfenic acid traps the molecule in its keto tautomer, a conformation that is significantly more fluorescent[2]. This reaction-based approach ensures high selectivity and a low background signal, making this compound a powerful tool for detecting protein cysteine oxidation in living cells[1][3].

The fluorescence of this compound is only observed when all necessary components are present: the this compound probe, a protein with a sulfenic acid modification (like the model protein Gpx3), and an oxidizing agent such as hydrogen peroxide (H₂O₂) to induce the formation of sulfenic acid. Studies have shown up to a four-fold increase in fluorescence enhancement upon reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound fluorescent probe as reported in the literature.

| Parameter | Value | Reference |

| Excitation Maximum (Free Probe) | 394 nm | |

| Emission Maximum (Free Probe) | 535 nm | |

| Excitation Maximum (Gpx3 Adduct) | 394 nm | |

| Emission Maximum (Gpx3 Adduct) | ~485 nm (blue-shifted by ~50 nm compared to CSA adduct) | |

| Fluorescence Enhancement | Up to 4-fold |

Experimental Protocols

This section provides a detailed methodology for key experiments involving this compound, based on established research.

In Vitro Analysis of this compound Reaction with a Model Protein (Gpx3)

This protocol describes the reaction of this compound with the sulfenic acid form of Glutathione Peroxidase 3 (Gpx3), a well-validated model protein for studying protein sulfenic acid reactivity.

Materials:

-

C64,82S Gpx3 protein

-

This compound probe

-

Hydrogen peroxide (H₂O₂)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

HEPES buffer (50 mM, pH 7.4)

-

SDS-PAGE gels and reagents

-

In-gel fluorescence imaging system

Procedure:

-

Protein Preparation:

-

Prepare a solution of C64,82S Gpx3 at a final concentration of 10 µM in 50 mM HEPES buffer (pH 7.4).

-

-

Induction of Sulfenic Acid Formation:

-

To induce the formation of the sulfenic acid form of Gpx3 (Gpx3-SOH), add H₂O₂ to the protein solution to a final concentration of 15 µM.

-

As a negative control, prepare a sample of reduced Gpx3 (Gpx3-SH) by omitting H₂O₂ or by adding a reducing agent like TCEP (1 mM).

-

-

Labeling with this compound:

-

Add this compound to the Gpx3 solutions to a final concentration of 1 mM.

-

Incubate the reactions for 1 hour at room temperature.

-

-

In-Gel Fluorescence Analysis:

-

Stop the reaction by adding non-reducing SDS-PAGE loading buffer.

-

Separate the protein samples on an SDS-PAGE gel.

-

Visualize the fluorescently labeled proteins using an in-gel fluorescence imaging system with excitation appropriate for this compound (around 394 nm).

-

Detection of Protein S-sulfenation in Living Cells

This protocol outlines a general procedure for using this compound to detect protein cysteine oxidation in cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa cells)

-

This compound probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

An oxidizing agent (e.g., H₂O₂) or a specific stimulus to induce oxidative stress

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or chamber slides).

-

If applicable, treat the cells with a stimulus to induce protein sulfenation.

-

-

This compound Labeling:

-

Prepare a working solution of this compound in cell culture medium or a suitable buffer (e.g., PBS) at a final concentration of 50 µM.

-

Remove the existing cell culture medium and add the this compound-containing solution to the cells.

-

Incubate the cells for 1 hour at 37°C.

-

-

Washing:

-

Remove the this compound solution and wash the cells with PBS to remove any unbound probe.

-

-

Fluorescence Imaging or Measurement:

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~394 nm, Emission: ~535 nm).

-

Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

-

Visualizations

The following diagrams illustrate the core concepts of this compound's mechanism and application.

Caption: this compound fluorescence is triggered by a reaction with sulfenic acid.

Caption: A typical experimental workflow for using this compound in living cells.

References

Principle of CysOx2 Turn-On Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the CysOx2 probe, a reaction-based fluorogenic tool for the detection of protein cysteine sulfenic acid. Cysteine, a thiol-containing amino acid, is susceptible to oxidation by reactive oxygen species (ROS), leading to various oxidative post-translational modifications, including the formation of sulfenic acid (R-SOH), sulfinic acid (RSO2H), and sulfonic acid (RSO3H)[1]. These modifications play a crucial role in cellular signaling and oxidative stress[1]. This compound offers a robust method for specifically detecting the formation of sulfenic acid, a key intermediate in redox signaling pathways.

Core Principle: Reaction-Based Turn-On Fluorescence

This compound is designed as a "turn-on" fluorescent probe, meaning it is weakly fluorescent in its native state but exhibits a significant increase in fluorescence upon reaction with its target, cysteine sulfenic acid[2]. This mechanism avoids the limitations of probes that lack a fluorogenic response, where detecting a change in signal can be challenging[2]. The core of this compound's functionality lies in its chemical structure, which is based on a phenaline-1,3-dione scaffold[2].

The reaction mechanism involves the nucleophilic C-2 carbon of the this compound probe reacting selectively with the electrophilic sulfur atom of a cysteine sulfenic acid. This reaction forms a stable adduct and shifts the keto-enol equilibrium of the phenaline-1,3-dione scaffold towards the keto form, which is the highly fluorescent state. This reaction-based approach ensures high selectivity and a distinct "turn-on" signal, making it a powerful tool for studying cysteine oxidation in complex biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound probe, providing a basis for experimental design and data interpretation.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 394 nm | |

| Emission Maximum (λem) | 535 nm | |

| Fluorescence Enhancement | Up to four-fold | |

| Second-Order Rate Constant (with CSA) | 105 ± 2 M⁻¹ s⁻¹ |

Table 1: Spectroscopic and Kinetic Properties of this compound

| Application | Cell Type | This compound Concentration | Incubation Time | Reference |

| Live Cell Imaging | HeLa cells | 50 µM | 1 hour | |

| High-Throughput Screening | HeLa cells | 50 µM | 1 hour |

Table 2: Exemplary Application Parameters of this compound

Experimental Protocols

In Vitro Detection of Protein Sulfenic Acid

This protocol describes the use of this compound to detect the formation of sulfenic acid on a model protein, glutathione peroxidase 3 (Gpx3).

Materials:

-

C64,82S Gpx3 protein

-

Hydrogen peroxide (H₂O₂)

-

This compound probe

-

50 mM HEPES buffer, pH 7.4

-

Tris-HCl buffer

-

SDS-PAGE apparatus

-

In-gel fluorescence scanner

Procedure:

-

Prepare a solution of C64,82S Gpx3 (10 µM) in 50 mM HEPES buffer (pH 7.4).

-

To induce sulfenic acid formation, treat the Gpx3 solution with a stoichiometric amount of H₂O₂ (e.g., 15 µM) and incubate for a specified time. A control sample without H₂O₂ should be prepared in parallel.

-

Add this compound to the Gpx3 solutions to a final concentration of 1 mM.

-

Incubate the reaction mixtures for 1 hour at room temperature.

-

Analyze the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled Gpx3-CysOx2 adducts using an in-gel fluorescence scanner with excitation and emission wavelengths appropriate for this compound (Ex: 394 nm, Em: 535 nm).

Live Cell Imaging of Cysteine Oxidation

This protocol outlines the application of this compound for visualizing cysteine sulfenic acid formation in living cells.

Materials:

-

HeLa cells (or other cell line of interest)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound probe

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in cell culture medium to a final concentration of 50 µM.

-

Remove the existing cell culture medium and wash the cells with PBS.

-

Add the this compound-containing medium to the cells and incubate for 1 hour at 37°C.

-

After incubation, wash the cells with PBS to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with filters for this compound (e.g., DAPI or equivalent excitation filter and a suitable emission filter for green fluorescence).

Mandatory Visualizations

Signaling Pathway of this compound Activation

Caption: this compound activation by cysteine sulfenic acid.

Experimental Workflow for In-Gel Fluorescence Detection

Caption: Workflow for detecting sulfenylated proteins.

Logical Relationship of this compound Turn-On Mechanism

Caption: Keto-enol tautomerism drives fluorescence.

References

CysOx2: A Technical Guide for Studying Protein Cysteine Oxidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CysOx2, a powerful fluorogenic probe for the detection of protein cysteine sulfenic acid (S-sulfenylation), a critical post-translational modification involved in redox signaling and oxidative stress. This document details the probe's mechanism, properties, and applications, offering researchers the necessary information to effectively utilize this compound in their studies.

Introduction to Cysteine Oxidation and this compound

Reversible oxidation of protein cysteine residues is a fundamental mechanism in cellular signaling.[1][2] The formation of sulfenic acid (R-SOH) is an initial key step in this process, driven by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2][3] These modifications can modulate protein function and are implicated in a wide range of physiological and pathological processes.[4] The transient nature of sulfenic acids makes their detection challenging.

This compound is a reaction-based, cell-permeable, fluorogenic probe designed specifically to address this challenge. It provides a "turn-on" fluorescent signal upon selective reaction with sulfenic acids, enabling real-time detection of protein S-sulfenylation in living cells with high sensitivity and selectivity. Its utility has been demonstrated in various applications, including high-throughput screening for modulators of cysteine oxidation.

This compound: Mechanism of Action

This compound's fluorogenic response is based on its reaction with the electrophilic sulfur of a sulfenic acid. The probe itself is minimally fluorescent. Upon reaction with a protein sulfenic acid, a covalent adduct is formed, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for no-wash, real-time imaging of cysteine oxidation in living cells.

Figure 1: this compound Mechanism of Action.

Quantitative Data and Probe Properties

The following tables summarize the key quantitative properties and experimental parameters for this compound.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 394 nm | |

| Emission Wavelength (λem) | 535 nm | |

| Fluorescence Enhancement | Up to 4-fold | |

| Cell Permeability | Yes |

Table 2: Recommended Concentrations for In Vitro and Cell-Based Assays

| Application | This compound Concentration | Incubation Time | Cell Type / System | Reference |

| In Vitro Labeling (Gpx3) | 1 mM | 1 hour | 50 mM HEPES, pH 7.4 | |

| Live-Cell Imaging | 10 µM | 15 - 60 minutes | HeLa cells | |

| EGFR Oxidation Detection | 50 µM | 1 hour | HeLa cells expressing EGFR | |

| 96-Well Plate Assay | 50 µM | 1 hour | HeLa cells |

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Live-Cell Imaging of Protein S-Sulfenylation

This protocol describes the use of this compound for real-time visualization of cysteine oxidation in cultured cells.

Figure 2: Live-Cell Imaging Workflow with this compound.

Methodology:

-

Cell Culture: Culture HeLa cells in appropriate media and conditions until they reach the desired confluency for imaging experiments.

-

Cell Plating: Plate cells onto glass-bottom dishes or other imaging-compatible plates.

-

Induction of Oxidative Stress (Optional): To induce protein S-sulfenylation, cells can be treated with an oxidant such as glucose oxidase (GOX) (0-20 U/mL) or hydrogen peroxide (H₂O₂).

-

Probe Loading: Add this compound directly to the cell culture medium to a final concentration of 10 µM.

-

Incubation: Incubate the cells at 37°C for the desired time points (e.g., 15, 30, 45, and 60 minutes).

-

Imaging: Image the cells using a confocal microscope with an excitation wavelength of 458 nm. A no-wash protocol can be followed.

-

Data Analysis: Quantify the average pixel intensity of the fluorescent signal from multiple frames.

In-Gel Fluorescence Analysis

This method allows for the visualization of this compound-labeled proteins in cell lysates via SDS-PAGE.

Methodology:

-

Cell Treatment: Treat HeLa cells with this compound (e.g., 50 µM) and an oxidant (e.g., 20 U/mL GOX or 500 µM t-BOOH).

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Dilute 20 µg of protein in non-reducing SDS-PAGE loading dye. Boil for 5 minutes.

-

Electrophoresis: Run the samples on a 4–15% or 4–20% gradient SDS-PAGE gel.

-

Gel Imaging: Rinse the gel with deionized water and image using a fluorescence imaging system.

High-Throughput Screening in 96-Well Plate Format

This compound is amenable to high-throughput screening to identify compounds that modulate protein S-sulfenylation.

Methodology:

-

Cell Plating: Plate HeLa cells in a 96-well plate.

-

Compound Treatment: Treat the cells with the library of compounds (e.g., kinase inhibitors at 10 µM) for a specified time.

-

Probe Addition: Add this compound to a final concentration of 50 µM to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis: Normalize the fluorescence intensity to control wells (e.g., vehicle-treated) to determine the relative increase in S-sulfenylation.

Application in Signaling Pathway Analysis and Drug Discovery

This compound has been instrumental in elucidating the role of cysteine oxidation in signaling pathways and for identifying potential drug candidates that modulate these pathways.

A notable application of this compound was in a high-throughput screen of a kinase inhibitor library. This screen revealed that inhibition of certain kinases, particularly Glycogen Synthase Kinase 3 (GSK3), leads to an increase in cellular S-sulfenylation. This finding suggests a crosstalk between phosphorylation and cysteine oxidation, where kinase inhibition can impact the cellular redox state.

Figure 3: this compound in Elucidating GSK3-Mediated Redox Signaling.

The ability of this compound to identify small molecules that modulate protein S-sulfenylation is highly relevant for drug discovery, particularly in the context of covalent targeting of cysteines, a growing strategy in drug design.

Conclusion

This compound is a valuable and versatile tool for the study of protein cysteine oxidation. Its robust "turn-on" fluorescent response, cell permeability, and suitability for high-throughput applications make it an excellent choice for researchers in redox biology, cell signaling, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of experimental settings.

References

- 1. Protein cysteine oxidation in redox signaling: caveats on sulfenic acid detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

CysOx2: A Fluorogenic Probe for Advancing Drug Discovery in Redox Biology

An In-depth Technical Guide on the Application of CysOx2 for the Detection of Protein Cysteine Sulfenylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification that plays a pivotal role in cellular signaling pathways. This modification, often transient and present in low abundance, is integral to redox sensing and the regulation of protein function. Dysregulation of cysteine oxidation is implicated in a host of pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease, making the enzymes and proteins involved in these pathways attractive targets for therapeutic intervention. The development of sensitive and specific tools to detect cysteine sulfenylation in living systems is therefore paramount for advancing our understanding of redox biology and for the discovery of new drugs.

This compound is a novel, reaction-based fluorogenic probe designed for the specific detection of protein cysteine sulfenic acids in living cells.[1] Its cell-permeable nature and "turn-on" fluorescence upon reaction with sulfenic acid make it a powerful tool for a variety of applications, including live-cell imaging and high-throughput screening assays. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its use, and its application in identifying modulators of the cysteine sulfenome, thereby highlighting its potential as a transformative tool in drug discovery.

Mechanism of Action

This compound is a phenaline-1,3-dione-based probe that exhibits a fluorogenic response upon reaction with the electrophilic sulfur of a sulfenic acid.[1] In its native state, this compound is non-fluorescent. The reaction with a cysteine sulfenic acid results in the formation of a covalent adduct, which is highly fluorescent. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of sulfenylation events. This compound has been shown to be highly selective for sulfenic acid, with minimal reactivity towards other biological nucleophiles and reactive oxygen species.[1]

Quantitative Data Summary

The utility of this compound as a probe for cysteine sulfenylation is supported by key quantitative data demonstrating its reactivity, selectivity, and performance in cell-based assays.

| Parameter | Value | Experimental Context | Reference |

| Second-order rate constant with CSA | 105 ± 2 M⁻¹s⁻¹ | Reaction with a small-molecule model of cysteine sulfenic acid (CSA). | [1] |

| Fluorescence Enhancement | Up to 4-fold | Upon reaction with Gpx3-SOH compared to the free probe. | [1] |

| Excitation Wavelength | 394 nm | For this compound probe. | |

| Emission Wavelength | ~535 nm | For the this compound-adduct. | |

| Quantum Yield of Adduct | 0.9–2.4% | Reaction product of CysOx probes with sulfenic acid. |

Table 1: Key quantitative parameters of this compound.

High-Throughput Screening for Modulators of Cysteine Sulfenylation

A significant application of this compound is in high-throughput screening (HTS) to identify small molecules that modulate the cellular cysteine sulfenome. An adaptation of this compound to a 96-well plate format has been successfully used to screen a curated library of kinase inhibitors.

The screen of a 154-compound kinase inhibitor library identified 12 compounds that induced a threefold or greater increase in this compound fluorescence, suggesting an increase in cellular cysteine sulfenylation.

| Kinase Inhibitor | Primary Target | Kinase Family | Relative Fluorescence Increase |

| SB-216763 | GSK3 | CMGC | > 3-fold |

| Bikinin | GSK3 | CMGC | > 3-fold |

| IM-12 | GSK3 | CMGC | > 3-fold |

| Other Hits | Various | TK, AGC, etc. | > 3-fold |

Table 2: Selected hits from a kinase inhibitor screen using this compound.

Signaling Pathway Context: GSK3 Inhibition and the Cysteine Sulfenome

The identification of multiple Glycogen Synthase Kinase 3 (GSK3) inhibitors as top hits in the screen suggests a link between GSK3 activity and the cellular redox state. Inhibition of GSK3 leads to an increase in protein S-sulfenylation, which is detected by this compound. Proteomic analysis revealed that the sulfenylated proteins are enriched in antioxidant enzymes, suggesting a compensatory mechanism in response to GSK3 inhibition.

Experimental Protocols

In-gel Fluorescence Analysis of CysOx-labeled Proteins

This protocol is adapted from the methods described for analyzing proteins labeled with this compound.

-

Sample Preparation:

-

For purified proteins (e.g., Gpx3), incubate the protein (10 µM) with this compound (1 mM) in the presence or absence of an oxidant (e.g., 15 µM H₂O₂) for 1 hour in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

For cell lysates, treat cells with this compound, harvest, and lyse. Take 20 µg of protein from the lysate.

-

-

SDS-PAGE:

-

Dilute the protein sample in non-reducing SDS-PAGE loading dye and boil for 5 minutes.

-

Load the samples onto a 4-15% or 4-20% gradient polyacrylamide gel.

-

Perform electrophoresis at 80 V for 10 minutes, followed by 120 V for 60 minutes in Tris-Glycine-SDS running buffer.

-

-

Imaging:

-

Rinse the gel with deionized water.

-

Image the gel using a fluorescence imaging system (e.g., ChemiDoc MP) with appropriate filters for this compound fluorescence.

-

Live-Cell Imaging with this compound

This protocol allows for the visualization of changes in cysteine sulfenylation in real-time in living cells.

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for microscopy.

-

Treatment:

-

Replace the culture medium with an appropriate imaging buffer (e.g., PBS).

-

Add this compound to a final concentration of 10 µM.

-

Induce oxidative stress if desired (e.g., with glucose oxidase, GOX, at 0-20 U/mL).

-

-

Imaging:

-

Acquire images at different time points using a confocal microscope.

-

Use an excitation wavelength of 458 nm for this compound.

-

Analyze the average pixel intensity to quantify changes in fluorescence.

-

Multi-well Cell-based Screening Assay

This protocol is designed for high-throughput screening of compound libraries to identify modulators of cysteine sulfenylation.

-

Cell Plating: Seed HeLa cells (2 x 10⁴ cells/well) in black, clear-bottom 96-well plates and grow to ~90% confluency.

-

Serum Starvation: Aspirate the media, wash the cells twice with PBS, and incubate in serum-free EMEM for 16 hours at 37°C.

-

Compound and Probe Treatment:

-

Aspirate the media, wash twice with PBS, and add 90 µL of PBS to each well.

-

Add 10 µL of a solution containing the test compound (final concentration 10 µM) and this compound (final concentration 50 µM) in PBS with 1% DMSO.

-

-

Incubation and Measurement:

-

Incubate the plate for 1 hour at 37°C.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound.

-

Conclusion and Future Directions

This compound represents a significant advancement in the chemical tools available for studying redox biology. Its ability to specifically and fluorogenically label protein sulfenic acids in living cells opens up new avenues for research and drug discovery. The successful application of this compound in a high-throughput screen for kinase inhibitors that modulate the cysteine sulfenome demonstrates its potential for identifying novel therapeutic agents and for elucidating the complex interplay between cellular signaling and redox regulation.

While this compound is a powerful tool, future developments could focus on improving its quantum yield to enable miniaturization of assays to 384-well or higher formats. Further applications of this compound in different disease models and cell types will undoubtedly provide deeper insights into the role of cysteine oxidation in health and disease, and will aid in the development of the next generation of redox-modulating therapeutics.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of CysOx2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe CysOx2, focusing on its spectral properties, experimental applications, and its role in studying protein cysteine oxidation. This compound is a valuable tool for investigating redox signaling pathways implicated in various physiological and pathological processes.

Core Spectroscopic Properties of this compound

This compound is a fluorogenic probe, meaning its fluorescence significantly increases upon reaction with its target, cysteine sulfenic acid. This "turn-on" property makes it highly sensitive for detecting this specific oxidative modification.[1] The key spectral characteristics are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 394 nm | In 50 mM HEPES buffer (pH 7.4).[1] |

| Emission Maximum (λem) | 535 nm | In 50 mM HEPES buffer (pH 7.4).[1] |

| Quantum Yield (Φ) | Low (0.9–2.4%) | This is for the reaction product of CysOx probes with sulfenic acid. Despite the low quantum yield, the probe is effective due to its "turn-on" nature.[1] |

| Molar Extinction Coefficient (ε) | Not explicitly reported | The molar extinction coefficient of the this compound-cysteine sulfenic acid adduct is reported to be 6.4-fold higher than that of the free probe.[1] A specific value for the free probe is not readily available in the reviewed literature. |

Signaling Pathways Involving Cysteine Sulfenylation

This compound is designed to detect the formation of sulfenic acid on cysteine residues within proteins. This oxidative modification is a key event in redox signaling, initiated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). Two prominent examples of pathways that can be studied using this compound are the Epidermal Growth Factor Receptor (EGFR) and the Glutathione Peroxidase 3 (GPx3) signaling cascades.

EGFR Signaling and Cysteine Oxidation

The EGFR signaling pathway is crucial for cell growth and proliferation. Upon ligand binding, EGFR activates NADPH oxidase (NOX), leading to the production of H₂O₂. This H₂O₂ can then oxidize a specific cysteine residue (Cys797) in the EGFR kinase domain to sulfenic acid, which enhances the receptor's kinase activity and downstream signaling. This compound can be used to detect this specific sulfenylation event.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cysteic Acid (CysOx2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteic acid, a derivative of the amino acid cysteine, plays a significant role in various biological processes. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its involvement in key metabolic pathways. Detailed experimental protocols for its quantification are provided, alongside an exploration of its relevance in the context of drug development and pharmacology. This guide is intended to serve as a technical resource for researchers and professionals working in the fields of biochemistry, neuroscience, and pharmaceutical sciences.

Chemical Structure and Identification

Cysteic acid, referred to herein as CysOx2, is the product of the complete oxidation of the thiol group of cysteine, resulting in a sulfonic acid moiety.[1] Its formal chemical name is (R)-2-Amino-3-sulfopropanoic acid.[2][3]

Table 1: Chemical Identifiers for Cysteic Acid (L-form)

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid[3] |

| Synonyms | 3-Sulfo-L-alanine, Cysteinesulfonic acid[3] |

| Chemical Formula | C₃H₇NO₅S |

| Molecular Weight | 169.16 g/mol |

| CAS Number | 498-40-8 (L-form) |

| PubChem CID | 72886 (L-form) |

| InChI Key | XVOYSCVBGLVSOL-REOHCLBHSA-N (L-form) |

| SMILES | C(--INVALID-LINK--N)S(=O)(=O)O (L-form) |

Physicochemical Properties

Cysteic acid is a white crystalline powder that is soluble in water. It exists as a zwitterion at physiological pH.

Table 2: Physicochemical Properties of Cysteic Acid

| Property | Value |

| Appearance | White crystals or powder |

| Melting Point | Decomposes around 272 °C |

| Solubility | Soluble in water |

| pKa₁ (Carboxyl) | ~1.9 |

| pKa₂ (Amino) | ~8.7 |

| Molar Mass | 169.15 g·mol⁻¹ |

Biological Significance and Signaling Pathways

Cysteic acid is a key intermediate in the biosynthesis of taurine, an abundant amino acid with numerous physiological roles. It is also recognized as an excitatory amino acid, suggesting a role in neurotransmission.

Taurine Biosynthesis Pathway

In mammals, the primary route for taurine synthesis involves the oxidation of cysteine to cysteine sulfinic acid, which is then decarboxylated to hypotaurine and subsequently oxidized to taurine. However, an alternative pathway involving cysteic acid is also recognized, particularly in microorganisms.

Role in Neurotransmission

Cysteic acid acts as an excitatory amino acid in the central nervous system. It can stimulate neuronal activity, although its precise mechanisms and physiological significance are still under investigation. Studies have suggested that it may interact with glutamate receptors.

Relevance in Drug Development and Pharmacology

While not a direct drug target itself, the metabolic pathways and biological activities of cysteic acid and its precursors are of significant interest in drug development.

-

Cysteine as a Target: The cysteine residue in proteins is a common target for covalent inhibitors due to the nucleophilic nature of its thiol group. The development of drugs that irreversibly bind to cysteine residues in enzymes, such as kinases, is a major area of cancer research.

-

Derivatives in Medicinal Chemistry: Derivatives of cysteine have been explored for their therapeutic potential. For instance, certain thiazolidine-4-carboxylic acid derivatives, synthesized from L-cysteine, have demonstrated significant antiviral and antifungal activities. A novel cysteic acid-modified peptide has also been shown to protect cells from oxidative damage through the JNK/Nrf2 signaling pathway.

-

Modulation of Taurine Biosynthesis: The pathway leading to taurine is a potential target for pharmacological intervention in conditions where taurine levels are dysregulated. Taurine itself has therapeutic applications in various conditions, including cardiovascular diseases and metabolic disorders. Understanding the regulation of enzymes in this pathway, such as cysteine dioxygenase, is crucial for developing such interventions.

Experimental Protocols

Accurate quantification of cysteic acid in biological matrices is essential for research. Below are detailed methodologies for its analysis.

Quantification of Cysteic Acid by HPLC

This protocol is adapted for the analysis of cysteic acid in protein hydrolysates.

Objective: To quantify the amount of cysteic acid in a sample after performic acid oxidation and acid hydrolysis.

Materials:

-

Performic acid

-

6N Hydrochloric acid

-

Phenylisothiocyanate (PITC) for derivatization

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Cysteic acid standard

-

Mobile phase A: Acetate buffer

-

Mobile phase B: Acetonitrile

Procedure:

-

Oxidation: Treat the sample with performic acid to convert all cysteine and cystine residues to cysteic acid.

-

Hydrolysis: Subject the oxidized sample to acid hydrolysis with 6N HCl at 110°C for 24 hours.

-

Derivatization: Derivatize the amino acids in the hydrolysate with PITC.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a gradient elution with mobile phases A and B to separate the amino acid derivatives.

-

Detect the PITC-derivatized amino acids at 254 nm.

-

-

Quantification: Compare the peak area of the cysteic acid derivative in the sample to a standard curve generated from known concentrations of cysteic acid.

LC-MS/MS Analysis of Cysteic Acid in Biological Fluids

This protocol provides a general framework for the sensitive and specific quantification of cysteic acid using liquid chromatography-tandem mass spectrometry.

Objective: To quantify cysteic acid in plasma or other biological fluids.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 or mixed-mode analytical column

-

Cysteic acid standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-Cysteic acid)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a defined volume of sample (e.g., 100 µL), add the internal standard.

-

Precipitate proteins by adding a protein precipitation agent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC Separation:

-

Inject the supernatant onto the LC system.

-

Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

-

-

MS/MS Detection:

-

Ionize the eluent using electrospray ionization (ESI) in either positive or negative mode.

-

Monitor the specific precursor-to-product ion transitions for both cysteic acid and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of cysteic acid in the sample by comparing this ratio to a calibration curve prepared in a similar matrix.

-

Conclusion

Cysteic acid (this compound) is a molecule of considerable interest due to its roles in fundamental metabolic pathways and its potential as a neurotransmitter. For professionals in drug development, an understanding of its chemistry, metabolism, and the analytical methods for its detection is crucial. The targeting of cysteine residues in proteins and the development of cysteine derivatives as therapeutic agents highlight the broader importance of this amino acid and its oxidized forms in pharmacology. The protocols and data presented in this guide offer a solid foundation for further research and development in these areas.

References

The CysOx2 Probe: A Technical Guide to its Discovery and Application in Redox Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and application of the CysOx2 probe, a fluorogenic tool for the detection of protein cysteine sulfenic acid (S-sulfenation). This modification is a critical component of redox signaling and is implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the probe's characteristics, detailed experimental protocols, and its utility in high-throughput screening and pathway analysis, making it an essential resource for researchers in redox biology, cell signaling, and drug discovery.

Introduction: The Significance of Cysteine Sulfenation and the Need for Advanced Probes

Cysteine residues in proteins are susceptible to a range of oxidative post-translational modifications, with sulfenic acid (R-SOH) being a key reversible modification integral to hydrogen peroxide (H₂O₂) signaling and oxidative stress.[1] The transient nature of this modification has made its detection and study challenging. The development of chemical probes that can selectively and sensitively detect protein S-sulfenation in living cells is crucial for understanding its role in cellular signaling and for identifying therapeutic targets. The this compound probe was developed to address this need, offering a reaction-based, "turn-on" fluorescent reporter for the real-time detection of cysteine sulfenic acid in complex biological systems.[1]

Discovery and Development of the this compound Probe

The design of the this compound probe is based on a phenaline-1,3-dione scaffold.[2] The core principle of its function lies in the keto-enol tautomerization of this scaffold. The reaction between the nucleophilic C-2 of the probe and the electrophilic sulfur of a sulfenic acid shifts the equilibrium towards the keto form. This structural change results in a "turn-on" fluorescence response.[2]

The development process involved synthesizing and screening a series of phenaline-1,3-dione analogs to optimize reactivity, selectivity, and fluorescent properties. This compound emerged as a superior probe due to its significant fluorescence enhancement upon reaction with sulfenic acid, excellent cell permeability, and minimal cytotoxicity.[1]

Synthesis of the this compound Probe

While a detailed step-by-step synthesis protocol is outlined in the supplementary methods of the original publication, the general strategy involves a multi-step synthesis starting from commercially available precursors to construct the functionalized phenaline-1,3-dione core of this compound.

Quantitative Data and Performance Characteristics

The this compound probe exhibits favorable photophysical and chemical properties for the detection of cysteine sulfenic acid. Key performance metrics are summarized in the tables below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 394 nm | |

| Emission Wavelength (λem) | 535 nm (in reaction with Gpx3-SOH) | |

| Fluorescence Enhancement | Up to 4-fold | |

| Quantum Yield (Φ) | 0.9–2.4% (for the reaction product) |

Table 1: Photophysical Properties of this compound

| Analyte | Reactivity/Selectivity | Reference |

| Cysteine Sulfenic Acid (CSA) model | High reactivity | |

| Reduced Cysteine (Gpx3-SH) | No reaction | |

| Other biological nucleophiles | High selectivity |

Table 2: Reactivity and Selectivity of this compound

Experimental Protocols

The following sections provide detailed methodologies for the application of the this compound probe in various experimental settings.

Live-Cell Imaging of Cysteine Sulfenation

This protocol describes the use of this compound for real-time visualization of protein S-sulfenation in living cells using confocal microscopy.

Materials:

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound probe (stock solution in DMSO)

-

Glucose Oxidase (GOX) or other oxidant (e.g., H₂O₂)

-

Phosphate Buffered Saline (PBS)

-

Confocal microscope with a 458 nm laser line for excitation

Procedure:

-

Seed HeLa cells on glass-bottom dishes and culture overnight to allow for adherence.

-

On the day of the experiment, replace the culture medium with fresh, serum-free medium.

-

Add this compound probe to the cells at a final concentration of 10 µM.

-

To induce oxidative stress, add GOX at the desired concentration (e.g., 0–20 U/mL).

-

Immediately begin imaging the cells using a confocal microscope with excitation at 458 nm.

-

Acquire images at various time points (e.g., 0, 15, 30, 45, and 60 minutes) to monitor the increase in fluorescence.

-

Analyze the average pixel intensity of the images to quantify the fluorescence changes over time.

High-Throughput Screening for Modulators of Cysteine Sulfenation in a 96-Well Plate Format

This protocol adapts the use of this compound for a 96-well plate-based assay, enabling high-throughput screening of compound libraries to identify modulators of cellular S-sulfenation.

Materials:

-

HeLa cells

-

96-well black, clear-bottom plates

-

DMEM with 10% FBS

-

This compound probe

-

Kinase inhibitor library or other compounds for screening (dissolved in DMSO)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well and culture for 24-48 hours until they reach 80-90% confluency.

-

Prepare the kinase inhibitors or other test compounds at the desired concentration (e.g., 10 µM) in culture medium.

-

Remove the old medium from the wells and add the compound solutions to the respective wells. Include vehicle-only (DMSO) controls.

-

Incubate the plate at 37°C for 1 hour.

-

Add this compound probe to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C for an additional hour.

-

Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the this compound-sulfenic acid adduct.

-

Normalize the fluorescence intensity of the compound-treated wells to the vehicle-treated control wells to determine the relative increase in S-sulfenation.

In-Gel Fluorescence Analysis of this compound-Labeled Proteins

This protocol allows for the visualization of proteins labeled with this compound following SDS-PAGE.

Materials:

-

HeLa cells treated with this compound and an oxidant as described in the live-cell imaging protocol.

-

Lysis buffer (50 mM HEPES, 100 mM NaCl, pH 7.4, containing 0.1% SDS, 1% NP-40, 1X EDTA-free protease inhibitor, and 200 U/mL catalase).

-

Non-reducing SDS-PAGE loading dye.

-

4–20% gradient SDS-PAGE gels.

-

Tris-Glycine-SDS running buffer.

-

Gel imaging system with appropriate filters for fluorescein.

Procedure:

-

After treatment, wash the cells with PBS and lyse them in the lysis buffer on ice for 20 minutes.

-

Clarify the cell lysates by centrifugation at 14,000 rpm for 20 minutes at 4°C.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Mix 20 µg of protein from each lysate with non-reducing loading dye and boil for 5 minutes.

-

Load the samples onto a 4–20% gradient SDS-PAGE gel and run the gel at 80 V for 10 minutes, followed by 120 V for 60 minutes.

-

After electrophoresis, rinse the gel with deionized water.

-

Image the gel using a gel documentation system with excitation and emission settings suitable for fluorescein (e.g., epi-blue 460–490 nm excitation and 577–613 nm emission filter).

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of the this compound probe, a typical experimental workflow, and a relevant signaling pathway.

Caption: Mechanism of this compound fluorescence activation upon reaction with protein sulfenic acid.

Caption: General experimental workflow for using the this compound probe.

Caption: Cysteine oxidation in the GSK3-Nrf2 signaling pathway.

Applications in Drug Development and Kinase Signaling Research

The this compound probe has proven to be a valuable tool for investigating the interplay between kinase signaling and cellular redox status. A high-throughput screen using this compound identified several kinase inhibitors, including those targeting GSK3, that increase cellular S-sulfenation. This suggests that these inhibitors may exert their effects, at least in part, by modulating the cellular redox environment.

The inhibition of GSK3 has been linked to the activation of the Nrf2 pathway, a key regulator of the antioxidant response. Cysteine oxidation on Keap1, the primary repressor of Nrf2, can lead to Nrf2 activation and the subsequent expression of antioxidant genes. The ability of this compound to detect changes in the cellular "sulfenome" provides a powerful method to screen for compounds that modulate these pathways and to investigate the mechanisms of action of existing drugs.

Conclusion and Future Directions

The this compound probe represents a significant advancement in the field of redox biology, providing a robust and sensitive tool for the detection of protein cysteine sulfenation in living cells. Its application in high-throughput screening has already yielded valuable insights into the redox-modulating effects of kinase inhibitors. Future development of probes with enhanced brightness and quantum yields will further expand the utility of this technology, potentially enabling more complex applications such as in vivo imaging and super-resolution microscopy. The continued use of this compound and next-generation probes will undoubtedly deepen our understanding of the critical role of cysteine oxidation in health and disease and will aid in the development of novel therapeutic strategies targeting redox-dependent signaling pathways.

References

CysOx2: A Technical Guide to Detecting Endogenous Hydrogen Peroxide via Sulfenic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CysOx2, a reaction-based fluorogenic probe designed for the detection of protein cysteine sulfenic acid, a key intermediate in hydrogen peroxide-mediated signaling pathways. This document outlines the probe's mechanism of action, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant workflows and pathways.

Introduction: The Role of this compound in Redox Biology

Hydrogen peroxide (H₂O₂) is a critical second messenger in a variety of cellular signaling pathways. Its signaling function is primarily mediated through the reversible oxidation of specific and reactive cysteine residues on proteins, leading to the formation of sulfenic acid (Cys-SOH).[1][2] This post-translational modification can alter protein function, structure, and localization, thereby transducing the H₂O₂ signal.[1] While probes for detecting H₂O₂ itself are well-established, tools to directly monitor the downstream products of its reaction with protein cysteines in living cells have been less common.[1][3]

This compound is a cell-permeable, fluorogenic probe that selectively reacts with protein sulfenic acids to produce a fluorescent signal, enabling the detection and quantification of this transient oxidative modification in complex biological systems. Its "turn-on" fluorescence mechanism, high selectivity, and rapid reactivity make it a valuable tool for studying redox signaling and oxidative stress.

Mechanism of Action

This compound is a reaction-based probe. In its native state, the probe is minimally fluorescent. Upon reacting with the nucleophilic sulfenic acid on a protein, a stable adduct is formed. This reaction leads to a conformational change in the fluorophore, resulting in a significant increase in its fluorescence quantum yield. This "turn-on" response allows for the direct visualization and measurement of protein S-sulfenation.

Caption: H₂O₂ oxidizes a protein cysteine to sulfenic acid, which is then labeled by this compound, resulting in fluorescence.

Quantitative Data

The performance of this compound has been characterized both in vitro and in cellular models. Key quantitative parameters are summarized below for easy comparison.

Table 1: Spectroscopic and Kinetic Properties of this compound

| Parameter | Value | Source |

| Excitation Maximum (λex) | 394 nm | |

| Emission Maximum (λem) | 535 nm | |

| Second-Order Rate Constant¹ | 105 ± 2 M⁻¹s⁻¹ | |

| Fluorescence Enhancement | Up to 4-fold |

¹Determined using a small-molecule model of cysteine sulfenic acid.

Table 2: Experimental Concentrations for this compound Applications

| Application | Model System | Concentration | Incubation Time | Source |

| In Vitro Labeling | Purified Gpx3 Protein | 1 mM | 1 hour | |

| Live-Cell Microscopy | HeLa Cells | 10 - 50 µM | 1 hour | |

| In-Gel Fluorescence | Gpx3 Protein | 1 mM | 1 hour | |

| High-Throughput Screening | HeLa Cells | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

In Vitro Protein Labeling and Analysis

This protocol is adapted from studies using the model protein Glutathione Peroxidase 3 (Gpx3).

Objective: To detect the S-sulfenation of a purified protein in response to H₂O₂.

Materials:

-

Purified protein of interest (e.g., Gpx3) in HEPES buffer (50 mM, pH 7.4).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Hydrogen peroxide (H₂O₂) solution.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, as a reducing agent).

-

SDS-PAGE equipment.

-

Fluorescence gel imager.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

10 µM of the purified protein (e.g., Gpx3).

-

1 mM this compound.

-

-

To induce sulfenic acid formation, add H₂O₂ to a final concentration of 15 µM. For a negative control, add buffer or pre-reduce the protein with TCEP (1 mM).

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the protein samples by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel imager with appropriate filters for this compound (Excitation ~394 nm).

Caption: Workflow for in-gel fluorescence detection of protein S-sulfenation using this compound.

Live-Cell Imaging of Protein S-sulfenation

This protocol provides a general framework for no-wash, live-cell imaging.

Objective: To visualize endogenous protein S-sulfenation in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides (e.g., HeLa cells).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium.

-

An agent to induce oxidative stress (e.g., Glucose Oxidase (GOX) or exogenous H₂O₂).

-

Confocal microscope with environmental control (37°C, 5% CO₂).

Procedure:

-

Culture cells to the desired confluency.

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

-

Add this compound directly to the medium to a final concentration of 10-50 µM.

-

To stimulate H₂O₂ production, add the inducing agent (e.g., GOX at 0-20 U/mL).

-

Immediately place the cells on the confocal microscope stage.

-

Acquire images at different time points (e.g., 0, 30, 60 minutes) using a 458 nm laser for excitation and collecting emission at ~535 nm. Note: While the excitation maximum is 394 nm, practical microscopy may use available laser lines like 458 nm.

-

Analyze the average pixel intensity in the cells over time using software like ImageJ.

Application in Signaling Pathway Analysis

This compound is a powerful tool for investigating how signaling pathways are modulated by redox events. For example, it can be used to screen for compounds that alter the cellular "cysteine sulfenome." A notable application is in screening kinase inhibitor libraries to identify compounds that modulate S-sulfenation, thereby linking kinase signaling to redox regulation.

Caption: this compound can measure H₂O₂-mediated oxidation of kinases, linking redox state to cell signaling.

Summary and Conclusion

This compound is a highly effective and versatile tool for the direct detection of protein S-sulfenation, a critical modification in H₂O₂-dependent signaling. Its fluorogenic nature, cell permeability, and selectivity make it suitable for a range of applications, from in vitro biochemical assays to live-cell imaging and high-throughput screening. By enabling the direct observation of H₂O₂'s targets, this compound provides researchers with a powerful method to dissect the complex roles of redox modifications in health and disease.

References

Methodological & Application

Application Notes and Protocols for CysOx2 in Live Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

CysOx2 is a reaction-based, fluorogenic probe designed for the detection of protein cysteine sulfenic acid (S-sulfenation), a key oxidative post-translational modification involved in redox signaling and oxidative stress.[1][2] Its excellent cell permeability, rapid reactivity, and high selectivity with minimal cytotoxicity make it a valuable tool for live-cell imaging and high-throughput screening applications.[1][3] this compound enables the real-time visualization and quantification of changes in protein S-sulfenation in living cells, providing insights into cellular redox states and the effects of therapeutic agents on these pathways.[1]

Mechanism of Action

This compound is based on a phenaline-1,3-dione scaffold. The probe is initially non-fluorescent. Upon reaction with the electrophilic sulfur of a cysteine sulfenic acid, the keto-enol equilibrium of the probe shifts towards the fluorogenic keto form. This "turn-on" fluorescence response allows for the direct detection of S-sulfenation events.

Diagram of this compound Activation

Caption: this compound probe activation mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound probe based on published data.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 394 nm | |

| Excitation Laser for Imaging | 458 nm | |

| Emission Filter | BA505-605 band pass | |

| Stokes Shift | ~50 nm (blue-shifted upon binding) |

Table 2: Recommended Conditions for In Vitro and In-Cell Assays

| Assay Type | This compound Concentration | Incubation Time | Cell Type | Reference |

| In Vitro (with purified protein) | 1 mM | 1 hour | - | |

| Live Cell Imaging (Confocal) | 5 - 10 µM | 15 min - 1 hour | HeLa | |

| 96-well Plate Screening Assay | 50 µM | 1 hour | HeLa |

Experimental Protocols

Protocol 1: Live Cell Imaging of Protein S-sulfenation using this compound

This protocol describes the use of this compound for visualizing global protein S-sulfenation in live HeLa cells using confocal microscopy.

Materials:

-

HeLa cells (or other cell line of interest)

-

EMEM supplemented with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

Serum-free EMEM

-

6-well glass-bottom plates

-

This compound probe

-

Glucose oxidase (GOX) (optional, as a positive control for inducing oxidative stress)

-

Confocal microscope with a 458 nm laser and appropriate emission filters (e.g., SDM560 dichroic mirror, BA505-605 band pass filter)

Procedure:

-

Cell Seeding: Seed HeLa cells (8.0 × 10⁴ cells/well) in 6-well glass-bottom plates and incubate in EMEM with 10% FBS at 37°C until they reach 70-80% confluency.

-

Serum Starvation: Aspirate the media, wash the cells twice with PBS, and add serum-free EMEM. Incubate for 16 hours at 37°C.

-

Probe Loading: Aspirate the serum-free media and wash the cells twice with PBS.

-

Add a solution of this compound (e.g., 10 µM in PBS or serum-free media) to the cells.

-

(Optional Positive Control) To induce S-sulfenation, add glucose oxidase (GOX) at varying concentrations (e.g., 0-20 U/mL) along with the this compound probe.

-

Incubation: Incubate the cells at 37°C and acquire images at different time points (e.g., 0, 15, 30, 60 minutes).

-

Imaging: Visualize the this compound signal using a confocal microscope with a 458 nm excitation laser. Collect fluorescence emission using a band pass filter (e.g., BA505-605 nm).

-

Image Analysis: Quantify the fluorescence intensity of the cellular cytoplasmic regions using software such as ImageJ.

Diagram of Live Cell Imaging Workflow

Caption: Workflow for this compound live cell imaging.

Protocol 2: 96-Well Plate Screening Assay for Modulators of Cysteine Oxidation

This protocol adapts the this compound probe for a higher-throughput format to screen for small molecules, such as kinase inhibitors, that modulate protein S-sulfenation.

Materials:

-

HeLa cells

-

EMEM supplemented with 10% FBS

-

Black 96-well plates with clear bottoms

-

PBS

-

This compound probe

-

Kinase inhibitor library (or other compounds of interest) dissolved in DMSO

-

tert-Butyl hydroperoxide (tBOOH) (as a positive control)

-

Extracellular fluorescence quencher (e.g., from Beta-Lactamase Loading Solutions Kit)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding: Seed HeLa cells (2 × 10⁴ cells/well) in black, clear-bottom 96-well plates and incubate for 48 hours at 37°C until they reach approximately 90% confluency.

-

Serum Starvation: Aspirate the media, wash the cells twice with PBS, and add serum-free EMEM. Incubate for 16 hours at 37°C.

-

Compound and Probe Addition:

-

Aspirate the media and wash the cells twice with PBS.

-

Add 90 µL of PBS to each well.

-

Add 10 µL of a solution containing this compound (final concentration 50 µM) and the kinase inhibitor (final concentration 10 µM) in PBS with 1% DMSO.

-

For control wells, add this compound with PBS (negative control) or this compound with tBOOH (200 µM, positive control).

-

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Quenching and Measurement:

-

Add 100 µL of PBS to each well.

-

Add 20 µL of the extracellular fluorescence quencher.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Diagram of 96-Well Plate Screening Workflow

Caption: Workflow for 96-well plate screening assay.

Application in Drug Discovery and Signaling Pathway Analysis

The this compound probe has been utilized to identify kinase inhibitors that modulate cellular S-sulfenation. For example, screening a library of kinase inhibitors revealed that several GSK3 inhibitors, such as SB-216763, lead to an increase in protein S-sulfenation. This suggests a link between GSK3 inhibition and the cellular redox state.

Signaling Pathway Implicated by this compound Screening

The finding that GSK3 inhibitors increase S-sulfenation points to a connection between GSK3 activity and the regulation of oxidative stress responses. GSK3 is known to be involved in various cellular processes, and its inhibition can impact pathways like the Nrf2 antioxidant response. The increased S-sulfenation upon GSK3 inhibition may occur on regulatory cysteines of proteins involved in antioxidant defense, such as thioredoxin (Trx) and glutathione reductase.

Diagram of GSK3 Inhibition and Redox Signaling

Caption: GSK3 inhibition and its effect on S-sulfenation.

References

Application Notes and Protocols for CysOx2 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CysOx2 is a cell-permeable, fluorogenic probe designed for the detection of protein cysteine sulfenic acid (S-sulfenylation), a key post-translational modification involved in redox signaling and oxidative stress.[1] This "turn-on" probe exhibits minimal fluorescence in its native state but becomes highly fluorescent upon reaction with sulfenic acids, offering a robust tool for monitoring changes in cellular cysteine oxidation.[1] Its utility in high-throughput screening (HTS) allows for the identification of small molecules that modulate protein S-sulfenylation, providing valuable insights into cellular redox pathways and potential therapeutic targets.[1]

One significant application of this compound is in screening for kinase inhibitors that impact the cellular redox state.[1] Research has shown a connection between the inhibition of certain kinases, such as Glycogen Synthase Kinase 3 (GSK3), and an increase in protein S-sulfenylation.[1] This suggests that modulating kinase activity can have downstream effects on cellular oxidative stress pathways. This compound provides a sensitive and efficient method to screen compound libraries for such effects in a cell-based HTS format.

Signaling Pathway: Kinase Inhibition and S-Sulfenylation

The inhibition of specific kinases can lead to an increase in cellular reactive oxygen species (ROS), which in turn promotes the oxidation of protein cysteine residues to sulfenic acid. The precise mechanisms are complex and can be kinase-specific. In the case of GSK3 inhibition, it has been shown to increase cellular S-sulfenylation, which can be detected by this compound. This pathway highlights the intricate crosstalk between phosphorylation-dependent signaling and cellular redox regulation.

High-Throughput Screening Workflow

A typical HTS workflow using this compound involves seeding cells in a multi-well plate format, treating them with a compound library, adding the this compound probe, and subsequently measuring the fluorescence intensity. This no-wash, live-cell assay is amenable to automation and provides a direct readout of intracellular S-sulfenylation levels.

Experimental Protocols

Materials and Reagents

-

This compound probe

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Kinase inhibitor library (dissolved in DMSO)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader with excitation at ~394 nm and emission at ~535 nm

Cell Culture

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound High-Throughput Screening Assay Protocol

-

Cell Seeding:

-

Trypsinize and resuspend HeLa cells in fresh culture medium.

-

Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the kinase inhibitor library in DMSO.

-

Add 1 µL of each kinase inhibitor to the respective wells to achieve a final concentration of 10 µM. For control wells, add 1 µL of DMSO.

-

Gently mix the plate and incubate for the desired pre-treatment time (if any).

-

-

This compound Probing:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration.

-

Add this compound solution to each well to a final concentration of 50 µM.

-

Incubate the plate for 1 hour at 37°C and 5% CO2.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a plate reader with excitation at approximately 394 nm and emission at approximately 535 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of blank wells (medium only) from all experimental wells.

-

Normalize the fluorescence intensity of compound-treated wells to the average fluorescence of vehicle (DMSO)-treated wells.

-

Identify "hits" as compounds that induce a significant increase in fluorescence (e.g., ≥ 3-fold increase).

-

Data Presentation

The following table summarizes the results from a high-throughput screen of a curated kinase inhibitor library (154 compounds) using the this compound assay in HeLa cells. Hits were identified as compounds that produced a threefold or greater increase in relative fluorescence intensity compared to vehicle-treated cells.

| Kinase Inhibitor | Primary Target(s) | Kinase Family | Relative Fluorescence Intensity (Fold Change) |

| Top Hits (≥ 3-fold increase) | |||

| GSK-3 Inhibitor II | GSK3 | CMGC | > 3 |

| BIO | GSK3 | CMGC | > 3 |

| SB-216763 | GSK3 | CMGC | > 3 |

| GNF-2 | ABL | TK | > 3 |

| Sunitinib | VEGFR, PDGFR, KIT | TK | > 3 |

| Sorafenib | VEGFR, PDGFR, RAF | TKL | > 3 |

| Pazopanib | VEGFR, PDGFR, KIT | TK | > 3 |

| Axitinib | VEGFR | TK | > 3 |

| Lapatinib | EGFR, ERBB2 | TK | > 3 |

| Erlotinib | EGFR | TK | > 3 |

| Gefitinib | EGFR | TK | > 3 |

| Dasatinib | SRC, ABL | TK | > 3 |

| Other Compounds | Various | Various | < 3 |

Note: This table is a representative summary based on published findings. The exact fold change for each compound may vary.

Conclusion

This compound is a powerful and versatile tool for studying protein S-sulfenylation in living cells. Its application in high-throughput screening provides a valuable platform for identifying and characterizing small molecules that modulate cellular redox signaling pathways. The protocols and data presented here offer a comprehensive guide for researchers interested in utilizing this compound for drug discovery and fundamental research in redox biology.

References

Application Notes and Protocols for CysOx2 in Cell Culture Experiments

Introduction

CysOx2 is a cell-permeable, reaction-based fluorogenic probe designed for the detection of sulfenic acid (Cys-SOH), a key intermediate in redox signaling and oxidative stress.[1][2] This molecule provides researchers with a valuable tool to investigate the role of cysteine oxidation in various cellular processes. Upon reaction with sulfenic acid, this compound undergoes a transformation that results in a significant increase in fluorescence, allowing for the sensitive detection of this specific oxidative modification in living cells.[1][3][4] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in cell culture experiments.

Mechanism of Action

This compound is designed to be minimally fluorescent in its native state. When it encounters a sulfenic acid modification on a protein, the probe reacts specifically with the Cys-SOH group. This reaction leads to a structural rearrangement of the this compound molecule, converting it into a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the amount of sulfenic acid present, enabling semi-quantitative analysis of cysteine oxidation.

Caption: Mechanism of this compound activation.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. The following table summarizes concentrations and conditions reported in the literature for HeLa cells. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental setup.

| Cell Line | This compound Concentration | Incubation Time | Application | Key Findings | Reference |

| HeLa | 5 µM | Various (time-course) | Live-cell imaging | Real-time detection of basal and induced cysteine oxidation. | |

| HeLa | 50 µM | 1 hour | High-throughput screening of kinase inhibitors | Identification of compounds that modulate cellular cysteine oxidation. | |

| HeLa | 50 µM | 1 hour | Detection of EGFR S-sulfenation | This compound detected oxidation in wild-type EGFR but not in a cysteine-mutant (C797S) EGFR. |

Experimental Protocols

Below are detailed protocols for using this compound in cell culture for fluorescence microscopy and plate reader-based assays.

Protocol 1: Live-Cell Fluorescence Imaging of Cysteine Oxidation

This protocol is designed for visualizing cysteine oxidation in real-time using fluorescence microscopy.

Materials:

-

HeLa cells (or other cell line of interest)

-

6-well glass-bottom plates

-

Complete culture medium (e.g., EMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Inducer of oxidative stress (optional, e.g., H₂O₂)

-

Confocal or fluorescence microscope with appropriate filter sets (Excitation/Emission: ~394/535 nm for this compound)

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well glass-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Serum Starvation (Optional): Approximately 16 hours before the experiment, aspirate the complete culture medium, wash the cells twice with PBS, and add serum-free medium. This can help reduce background fluorescence.

-

Probe Loading: On the day of the experiment, aspirate the medium and wash the cells twice with PBS. Prepare a working solution of this compound in serum-free medium or PBS at the desired final concentration (e.g., 5 µM). Add the this compound-containing solution to the cells.

-

Induction of Oxidative Stress (Optional): If studying induced cysteine oxidation, add the stimulating agent (e.g., H₂O₂) to the wells at the desired concentration and time point.

-

Incubation: Incubate the cells at 37°C for the desired period (e.g., 1 hour).

-

Imaging: Image the cells directly without washing, or after washing twice with PBS, using a fluorescence or confocal microscope. Use an appropriate filter set for this compound (Ex/Em: 394/535 nm).

Caption: Experimental workflow for live-cell imaging.

Protocol 2: 96-Well Plate-Based Assay for High-Throughput Screening

This protocol is adapted for a 96-well plate format, suitable for screening compounds that may modulate cysteine oxidation.

Materials:

-

HeLa cells (or other cell line of interest)

-

96-well black, clear-bottom plates

-

Complete culture medium

-

PBS

-

Serum-free culture medium

-

This compound stock solution

-

Test compounds (e.g., kinase inhibitor library)

-

Positive control (e.g., tert-Butyl hydroperoxide, tBOOH)

-

Negative control (e.g., vehicle, DMSO)

-

Fluorescence plate reader with appropriate filters (Ex/Em: ~394/535 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density to achieve ~90% confluency after 48 hours.

-

Cell Culture: Incubate at 37°C and 5% CO₂.

-

Serum Starvation (Optional): 16 hours prior to the assay, replace the medium with serum-free medium after washing twice with PBS.

-

Compound Treatment: On the day of the assay, wash cells twice with PBS. Add 90 µL of PBS to each well. Add 10 µL of the test compound (at 10x final concentration) and this compound (at 10x final concentration, e.g., 500 µM for a 50 µM final concentration) in PBS containing 1% DMSO. Include positive and negative controls.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for this compound (e.g., Ex: 394 nm, Em: 535 nm).

Considerations for Optimal Results

-

Cell Type Specificity: The optimal this compound concentration and incubation time may vary between cell lines. It is recommended to perform a titration experiment to determine the best conditions for your specific cells.

-

Cytotoxicity: While this compound is reported to have minimal cytotoxicity, it is good practice to assess cell viability, especially at higher concentrations or longer incubation times.

-

Background Fluorescence: Serum starvation can help reduce background fluorescence. Additionally, ensure the use of appropriate controls to account for any inherent fluorescence from cells or compounds.

-

Photostability: As with any fluorescent probe, minimize exposure to excitation light to prevent photobleaching.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the dynamic role of cysteine oxidation in a variety of cellular contexts.

References

Application Notes and Protocols for CysOx2 Staining in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the use of CysOx2, a fluorogenic probe, for the detection of protein cysteine sulfenic acid modifications in HeLa cells. This protocol is intended for researchers in cell biology, pharmacology, and drug development who are investigating cellular oxidative stress and redox signaling pathways.

Introduction